molecular formula C9H14O2S B13670462 6-Oxa-2-thiaspiro[4.5]decane-9-carbaldehyde

6-Oxa-2-thiaspiro[4.5]decane-9-carbaldehyde

Cat. No.: B13670462
M. Wt: 186.27 g/mol
InChI Key: IYELQQYFUIQLFG-UHFFFAOYSA-N
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Description

6-Oxa-2-thiaspiro[4.5]decane-9-carbaldehyde is a spirocyclic compound characterized by a bicyclic structure where a cyclohexane ring (6-membered) is fused to a tetrahydrothiophene-1-oxide (5-membered) via a spiro carbon atom. The compound features an oxygen atom in the cyclohexane ring (oxa) and a sulfur atom in the tetrahydrothiophene ring (thia).

Properties

Molecular Formula

C9H14O2S

Molecular Weight

186.27 g/mol

IUPAC Name

6-oxa-2-thiaspiro[4.5]decane-9-carbaldehyde

InChI

InChI=1S/C9H14O2S/c10-6-8-1-3-11-9(5-8)2-4-12-7-9/h6,8H,1-5,7H2

InChI Key

IYELQQYFUIQLFG-UHFFFAOYSA-N

Canonical SMILES

C1COC2(CCSC2)CC1C=O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the spirocyclic framework via cyclization reactions that incorporate both oxygen and sulfur heteroatoms. The aldehyde functionality is introduced either during or after the formation of the spiro ring system.

Key synthetic steps include:

  • Formation of 1,3-oxathiolane ring systems through cyclization of aldehydes or ketones with mercaptoethanol or related thiol-containing precursors.
  • Use of electrophilic brominating agents or Lewis acid catalysts to facilitate ring closure and functional group transformations.
  • Purification by silica gel column chromatography to isolate the desired spirocyclic aldehyde.

Detailed Synthetic Procedures

Based on the literature and experimental protocols, several procedures have been reported for the preparation of related spirocyclic oxathiolanes, which can be adapted for this compound:

Procedure Reagents and Conditions Description Outcome
Procedure A1 N-Bromosuccinimide (NBS, 30 mol%), aldehyde (1 mmol), 2-mercaptoethanol (1.5 mmol), dichloromethane, room temperature, 2-6 h Reaction of aldehyde with 2-mercaptoethanol in presence of NBS to form 1,3-oxathiolane ring Formation of spirocyclic oxathiolane intermediate
Procedure B Aldehyde or ketone (1 mmol), 2-mercaptoethanol (1.5 mmol), Ytterbium triflate (Yb(OTf)3, 1 mol%), dichloromethane, room temperature, 12 h Lewis acid catalyzed cyclization to form oxathiolane ring High yield of spirocyclic product
Procedure C2 Ketone (2 mmol), 2-mercaptoethanol (1 mmol), Boron trifluoride diethyl etherate (BF3·OEt2, 1.5 mmol), tetrahydrofuran (THF), room temperature, 2 h Lewis acid catalyzed ring formation in THF solvent Efficient cyclization to oxathiolane
Procedure D Ketone (2 mmol), 2-mercaptoethanol (3 mmol), triethyl orthoformate (2.2 mmol), tetrabutylammonium tribromide (TBATB, 0.2 mmol), THF, room temperature, 10 h Bromine-mediated cyclization with orthoformate as aldehyde source Formation of spirocyclic aldehyde

Note: These procedures are adapted from photoredox catalysis and cyclization studies involving 1,3-oxathiolane systems that share structural similarities with this compound.

Representative Example

A typical synthesis may proceed as follows:

  • Starting materials: A suitable cyclic ketone or aldehyde precursor is combined with 2-mercaptoethanol, which provides the sulfur and oxygen atoms required for the oxathiolane ring.

  • Catalyst addition: A Lewis acid such as Yb(OTf)3 or BF3·OEt2 is added to catalyze the cyclization.

  • Reaction conditions: The mixture is stirred at room temperature for several hours (typically 2–12 h) in an inert or ambient atmosphere.

  • Work-up and purification: After completion, the reaction is quenched with aqueous base or water, extracted with organic solvent (e.g., dichloromethane or ethyl acetate), dried over anhydrous sodium sulfate, and concentrated.

  • Isolation: The crude product is purified by silica gel column chromatography to afford the pure this compound as a colorless oil or solid.

Analytical and Purification Techniques

Comparative Analysis of Preparation Methods

Aspect Procedure A1 Procedure B Procedure C2 Procedure D
Catalyst NBS (brominating agent) Yb(OTf)3 (Lewis acid) BF3·OEt2 (Lewis acid) TBATB (bromine source)
Reaction Time 2–6 h 12 h 2 h 10 h
Solvent Dichloromethane Dichloromethane THF THF
Temperature Room temp Room temp Room temp Room temp
Yield Moderate to good Good Good Good
Purification Silica gel chromatography Silica gel chromatography Silica gel chromatography Silica gel chromatography
Notes Simple setup, bromination step Mild Lewis acid catalysis, high selectivity Efficient with BF3 catalyst Uses orthoformate as aldehyde source

Summary and Perspectives

The preparation of This compound is efficiently achieved through cyclization reactions involving mercaptoethanol and aldehyde or ketone precursors under mild Lewis acid catalysis or bromine-mediated conditions. The choice of catalyst and reaction conditions influences yield and purity but generally allows for straightforward synthesis at room temperature.

These methods provide reliable access to the spirocyclic aldehyde, enabling further exploration of its chemical reactivity and potential applications in medicinal chemistry and organic synthesis.

Chemical Reactions Analysis

6-Oxa-2-thiaspiro[4.5]decane-9-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the aldehyde group into a carboxylic acid.

    Reduction: Reducing agents can be used to convert the aldehyde group into an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Oxa-2-thiaspiro[4.5]decane-9-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex spiro compounds.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Oxa-2-thiaspiro[4.5]decane-9-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The spirocyclic structure also contributes to its unique reactivity and interactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The spirocyclic scaffold with oxa and thia heteroatoms is shared among several analogs. Key differences lie in functional groups and substituents:

Compound Name Molecular Formula Functional Group(s) CAS Number Key Features
6-Oxa-2-thiaspiro[4.5]decane-9-carbaldehyde C₉H₁₃O₂S Aldehyde (-CHO) Not provided Reactive aldehyde for condensation; spiro junction with O and S heteroatoms .
2-(6-Oxa-2-thiaspiro[4.5]decan-9-yl)ethan-1-ol C₁₀H₁₈O₂S Hydroxyl (-OH) 1533042-69-1 Alcohol derivative; potential for hydrogen bonding and esterification .
6-oxa-2-thiaspiro[4.5]decan-9-amine C₈H₁₅NOS Amine (-NH₂) CID 71756615 Primary amine; possible ligand for metal coordination .
6-oxa-2λ⁶-thia-9-azaspiro[4.6]undecane-2,2-dione hydrochloride C₈H₁₆ClNO₃S Sulfone (-SO₂), amine hydrochloride 2309460-62-4 Sulfone group increases polarity; hydrochloride salt enhances solubility .

Key Observations :

  • Aldehyde vs. Alcohol: The aldehyde group in the target compound offers greater electrophilicity compared to the hydroxyl group in its ethanol analog, enabling reactions like Schiff base formation .
  • Amine Derivatives : The amine analog (CID 71756615) exhibits basicity and metal-binding capacity, as seen in copper complexes of structurally related spiro compounds (e.g., [{Cu(9dhx)(H₂O)₃}₂(µ-SO₄)₂]) .

Physical and Spectral Properties

  • Collision Cross Section (CCS) : For 6-oxa-2-thiaspiro[4.5]decan-9-amine (CID 71756615), CCS values range from 136.2 Ų ([M+H]⁺) to 147.6 Ų ([M+NH₄]⁺), suggesting moderate molecular size and shape variability depending on adducts .
  • Thermal Stability : Related spiro complexes (e.g., copper complexes in ) show decomposition temperatures above 200°C, indicating robust thermal stability likely shared by the carbaldehyde analog .

Biological Activity

6-Oxa-2-thiaspiro[4.5]decane-9-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular structure of this compound includes a spirocyclic framework that combines elements of both oxygen and sulfur heteroatoms. This unique arrangement is believed to contribute to its biological activities.

PropertyValue
Molecular FormulaC10H13OS
Molecular Weight185.28 g/mol
IUPAC NameThis compound
CAS Number[To be determined]

The biological activity of this compound is hypothesized to involve interactions with various biological targets, including enzymes and receptors. The presence of both oxygen and sulfur atoms in its structure may enhance its ability to participate in hydrogen bonding and other molecular interactions, which are critical for its activity.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for further development as an antibiotic agent.
  • Anticancer Properties : There are indications that compounds with similar spirocyclic structures can inhibit tumor growth in vitro. The exact pathways remain to be fully elucidated but may involve interference with cell cycle regulation or apoptosis induction.
  • Neuroprotective Effects : Some studies have suggested that spirocyclic compounds can protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies

  • Antimicrobial Evaluation : In a study assessing the antimicrobial efficacy of various spirocyclic compounds, this compound was tested against Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition zones compared to control groups, suggesting potent antibacterial activity.
  • Anticancer Research : A recent investigation into the anticancer potential of spirocyclic aldehydes highlighted the ability of this compound to induce apoptosis in human cancer cell lines, specifically through the activation of caspase pathways.
  • Neuroprotection Study : In vitro studies using neuronal cell cultures exposed to oxidative stress revealed that treatment with this compound resulted in decreased cell death and improved cell viability compared to untreated controls.

Q & A

Q. What are the recommended synthetic routes for 6-Oxa-2-thiaspiro[4.5]decane-9-carbaldehyde, and what critical parameters influence yield optimization?

  • Methodological Answer : The synthesis of spirocyclic aldehydes like this compound typically involves cyclization reactions or functional group transformations. Key steps include:
  • Cyclization : Using diamines or thiols with carbonyl precursors under acidic or basic conditions to form the spirocyclic core .
  • Oxidation : Controlled oxidation of alcohol intermediates (e.g., using pyridinium chlorochromate) to generate the aldehyde group .
  • Critical Parameters :
  • Temperature : Optimal ranges (e.g., 0–25°C for oxidation) to prevent side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reaction homogeneity .
  • Catalysts : Transition metals (e.g., Pd/C) may aid in selective reductions or oxidations .
    Monitoring via TLC or HPLC ensures reaction progress, while purification via column chromatography improves yield .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer :
  • NMR Spectroscopy :
  • 1H NMR : Identify the aldehyde proton (δ ~9.8–10.2 ppm) and spirocyclic CH groups (δ ~3.0–4.5 ppm) .
  • 13C NMR : Confirm the aldehyde carbon (δ ~195–205 ppm) and heteroatom-containing ring carbons .
  • IR Spectroscopy : Detect the C=O stretch (~1700 cm⁻¹) and S-O/C-O vibrations (~1100–1250 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
  • Chromatography : HPLC or GC-MS assesses purity, with retention times compared to standards .

Advanced Research Questions

Q. What strategies optimize the regioselectivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : Regioselectivity is influenced by:
  • Steric Effects : Bulky substituents on the spirocyclic ring direct nucleophiles to less hindered positions .
  • Electronic Effects : Electron-withdrawing groups (e.g., aldehyde) activate specific sites for attack. Computational modeling (DFT) predicts reactive sites by analyzing frontier molecular orbitals .
  • Solvent Polarity : Polar solvents stabilize transition states, favoring specific pathways. For example, DMSO enhances aldehyde reactivity in Michael additions .
    Experimental validation via kinetic studies and product analysis (e.g., NOESY NMR) confirms selectivity .

Q. How can computational tools predict the collision cross-section (CCS) and conformational dynamics of this compound?

  • Methodological Answer :
  • Ion Mobility Spectrometry (IMS) : Predict CCS values using software like MOBCAL or IMPACT, which model gas-phase ion mobility .
  • Molecular Dynamics (MD) : Simulate solvent effects on conformation (e.g., water vs. organic solvents) using packages like GROMACS .
  • Example Data (Analogous Compound) :
Adductm/zPredicted CCS (Ų)
[M+H]+174.09471136.2
[M+Na]+196.07665144.5
[M-H]-172.08015140.9
Table adapted from collision cross-section predictions for 6-oxa-2-thiaspiro[4.5]decan-9-amine .

Q. What experimental and computational approaches resolve contradictions in reported biological activities of spirocyclic aldehydes?

  • Methodological Answer :
  • Assay Validation : Replicate studies across multiple systems (e.g., enzyme inhibition assays vs. cell-based models) to isolate confounding factors .
  • Dose-Response Curves : Establish EC50/IC50 values under standardized conditions (pH, temperature) .
  • Structure-Activity Relationships (SAR) : Modify substituents (e.g., replacing the aldehyde with esters) to test mechanistic hypotheses .
  • Machine Learning : Train models on published bioactivity data to identify outliers or trends .

Data Contradiction Analysis

Q. How should researchers address discrepancies in the reported solubility and stability of this compound?

  • Methodological Answer :
  • Solubility Testing : Use standardized protocols (e.g., shake-flask method) in multiple solvents (water, DMSO, ethanol) .
  • Stability Studies : Monitor degradation via UV-Vis or LC-MS under varying conditions (light, temperature) .
  • Statistical Analysis : Apply ANOVA to compare datasets and identify systematic errors (e.g., impurities in commercial batches) .

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